molecular formula C8H19O3P.C7H7N3<br>C15H26N3O3P B14462413 Dibutyl hydrogen phosphonate, tolyltriazole salt CAS No. 67845-60-7

Dibutyl hydrogen phosphonate, tolyltriazole salt

Katalognummer: B14462413
CAS-Nummer: 67845-60-7
Molekulargewicht: 327.36 g/mol
InChI-Schlüssel: ZSAWMUYKPZWYNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole (1:1) is a chemical compound that combines phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole typically involves the esterification of phosphorous acid with dibutyl alcohol, followed by the reaction with methyl-1H-benzotriazole. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of continuous reactors and automated systems can enhance the production rate and quality control .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various esters and amides, depending on the specific reaction pathway and conditions .

Wissenschaftliche Forschungsanwendungen

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or stabilizer, influencing various chemical and biological processes. Its effects are mediated through the formation of stable complexes with target molecules, altering their reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole is unique due to its combined properties of both phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole. This combination enhances its stability, reactivity, and versatility in various applications, making it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

67845-60-7

Molekularformel

C8H19O3P.C7H7N3
C15H26N3O3P

Molekulargewicht

327.36 g/mol

IUPAC-Name

dibutyl hydrogen phosphite;5-methyl-2H-benzotriazole

InChI

InChI=1S/C8H19O3P.C7H7N3/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-2-3-6-7(4-5)9-10-8-6/h9H,3-8H2,1-2H3;2-4H,1H3,(H,8,9,10)

InChI-Schlüssel

ZSAWMUYKPZWYNT-UHFFFAOYSA-N

Kanonische SMILES

CCCCOP(O)OCCCC.CC1=CC2=NNN=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.